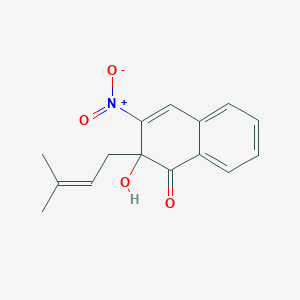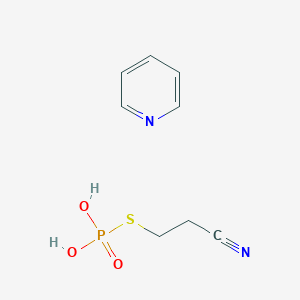
Hexanedioic acid, 2-acetyl-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexanedioic acid, 2-acetyl-, diethyl ester is synthesized through the esterification of adipic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of adipic acid to the diethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors where adipic acid and ethanol are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, 2-acetyl-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to adipic acid and ethanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, ether solvent.
Major Products Formed
Hydrolysis: Adipic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Hexanedioic acid, 2-acetyl-, diethyl ester is used in various scientific research applications, including:
Chemistry: As a plasticizer in the synthesis of polymers and as a solvent in organic reactions.
Biology: In the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of hexanedioic acid, 2-acetyl-, diethyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts .
Comparaison Avec Des Composés Similaires
Hexanedioic acid, 2-acetyl-, diethyl ester can be compared with other similar compounds such as:
Diethyl malonate: Another diester used in organic synthesis.
Dimethyl adipate: A similar ester with methyl groups instead of ethyl groups.
Dioctyl adipate: A higher molecular weight ester used as a plasticizer.
Uniqueness
This compound is unique due to its balance of properties, making it suitable for a wide range of applications. Its moderate molecular weight and ester functionality provide versatility in chemical reactions and industrial uses .
Propriétés
Numéro CAS |
90124-78-0 |
|---|---|
Formule moléculaire |
C12H20O5 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
diethyl 2-acetylhexanedioate |
InChI |
InChI=1S/C12H20O5/c1-4-16-11(14)8-6-7-10(9(3)13)12(15)17-5-2/h10H,4-8H2,1-3H3 |
Clé InChI |
PERUQADVYIVQCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC(C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)



![S-Octyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14375095.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)
![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)

![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)

